3-Methylpyrazine-2-sulfonyl fluoride
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Overview
Description
3-Methylpyrazine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H5FN2O2S It is a member of the sulfonyl fluoride family, which is known for its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyrazine-2-sulfonyl fluoride typically involves the reaction of 3-methylpyrazine with sulfonyl fluoride reagents. One common method includes the use of pyrylium tetrafluoroborate as a catalyst in an anhydrous acetonitrile solvent. The reaction is carried out at elevated temperatures, around 60°C, and involves the use of magnesium chloride and potassium fluoride as reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methylpyrazine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonylated products.
Oxidation and Reduction: The compound can participate in redox reactions, although it is generally resistant to reduction due to the stability of the sulfonyl fluoride group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often in the presence of a base to facilitate the nucleophilic attack on the sulfonyl fluoride group .
Major Products Formed
The major products formed from reactions with this compound are sulfonylated derivatives, which can be further functionalized for various applications in chemical synthesis and drug development .
Scientific Research Applications
3-Methylpyrazine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonylated compounds.
Biology: The compound is employed in chemical biology for the development of chemical probes and covalent inhibitors that target specific proteins.
Medicine: In medicinal chemistry, it is used to design and synthesize potential drug candidates with improved stability and reactivity.
Industry: The compound finds applications in the production of specialty chemicals and materials, leveraging its unique reactivity and stability
Mechanism of Action
The mechanism of action of 3-Methylpyrazine-2-sulfonyl fluoride involves its reactivity as an electrophilic warhead. The sulfonyl fluoride group can covalently modify nucleophilic residues in proteins, such as serine, threonine, lysine, and cysteine. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Similar Compounds
Ethenesulfonyl Fluoride: Another sulfonyl fluoride compound used in similar applications but with different reactivity profiles.
Sulfonimidoyl Fluorides: Compounds with an additional nitrogen atom, offering different stability and reactivity characteristics.
Uniqueness
3-Methylpyrazine-2-sulfonyl fluoride is unique due to its specific structure, which combines the pyrazine ring with the sulfonyl fluoride group. This combination imparts distinct chemical properties, such as enhanced stability and selective reactivity, making it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C5H5FN2O2S |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-methylpyrazine-2-sulfonyl fluoride |
InChI |
InChI=1S/C5H5FN2O2S/c1-4-5(11(6,9)10)8-3-2-7-4/h2-3H,1H3 |
InChI Key |
QACKRKUNNITYPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1S(=O)(=O)F |
Origin of Product |
United States |
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